molecular formula C15H18N2O B11803401 N-(3-Isopropoxybenzyl)pyridin-2-amine

N-(3-Isopropoxybenzyl)pyridin-2-amine

Cat. No.: B11803401
M. Wt: 242.32 g/mol
InChI Key: SXXTWJIORJPNJG-UHFFFAOYSA-N
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Description

N-(3-Isopropoxybenzyl)pyridin-2-amine is an organic compound with the molecular formula C15H18N2O It is a derivative of pyridine and benzylamine, featuring an isopropoxy group attached to the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isopropoxybenzyl)pyridin-2-amine typically involves the reaction of 3-isopropoxybenzyl chloride with pyridin-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Isopropoxybenzyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium iodide, thiourea, acetone.

Major Products Formed

Scientific Research Applications

N-(3-Isopropoxybenzyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Isopropoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The isopropoxy group and pyridine ring play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-3-ylmethyl)propan-2-amine
  • N-(Pyridin-2-ylmethyl)propan-2-amine
  • N-(3-Isopropoxybenzyl)benzamide

Uniqueness

N-(3-Isopropoxybenzyl)pyridin-2-amine is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its application in various scientific fields .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H18N2O/c1-12(2)18-14-7-5-6-13(10-14)11-17-15-8-3-4-9-16-15/h3-10,12H,11H2,1-2H3,(H,16,17)

InChI Key

SXXTWJIORJPNJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC2=CC=CC=N2

Origin of Product

United States

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